molecular formula C8H9N3 B1312906 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS No. 888498-07-5

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Cat. No. B1312906
M. Wt: 147.18 g/mol
InChI Key: KPNRVZRVBULYGJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Stability : Store in a dark place under inert atmosphere at 2-8°C .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are also considered .

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are also considered .

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are also considered .

Safety And Hazards

  • Precautionary Measures : Handle with care. Use appropriate protective equipment (P280). In case of contact with eyes or skin, rinse thoroughly with water (P305+P351+P338). Seek medical attention if necessary (P310) .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNRVZRVBULYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470471
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

CAS RN

888498-07-5
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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